2-Cyano-4-methylpyridine
Overview
Description
2-Cyano-4-methylpyridine is an organic compound with the molecular formula C7H6N2. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the second position and a methyl group (-CH3) at the fourth position on the pyridine ring. This compound is known for its applications in various chemical processes and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Cyano-4-methylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound in this reaction are the organoboron reagents .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is used to create carbon–carbon bonds, which are fundamental in organic synthesis and are present in all organic and most inorganic compounds .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which can affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the production of C7H7NO2.ClH . This compound is produced when this compound reacts with reagent 6 NHCl .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Additionally, the organoboron reagents used in the reaction are relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyano-4-methylpyridine can be synthesized through several methods. One common method involves the reaction of 4-picoline-N-oxide with dimethyl sulfate. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the careful control of temperature, pressure, and the concentration of reactants to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: Reduction of the cyano group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include substituted pyridines, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyano-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Cyano-5-methylpyridine
- 4-Methyl-2-pyridinecarbonitrile
- 4-Methyl-2-cyanopyridine
- 2-Cyano-4-picoline
Comparison: 2-Cyano-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications based on the position of the cyano and methyl groups on the pyridine ring .
Properties
IUPAC Name |
4-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWSWUFSHYCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-76-4, 20970-75-6 | |
Record name | 4-Methyl-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpyridine-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020970756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyano-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the production of 2-cyano-4-methylpyridine from 2,4-lutidine as described in the research?
A1: The research highlights that this compound and 4-cyano-2-methylpyridine are produced in equal amounts from the ammoxidation of 2,4-lutidine using a chromium(III) oxide - aluminum oxide catalyst. [] This is noteworthy because it indicates that the reaction does not favor the formation of one isomer over the other under the specified conditions, suggesting a relatively similar activation energy for the formation of both isomers. This information is crucial for understanding the reaction mechanism and for potentially optimizing the reaction towards a specific isomer if desired.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.